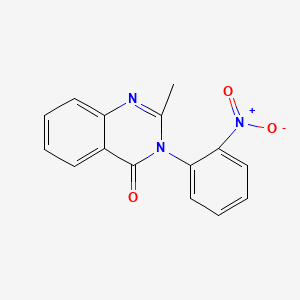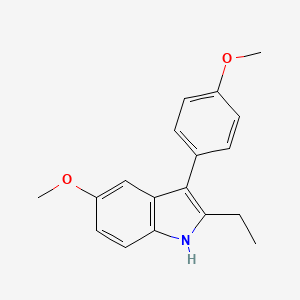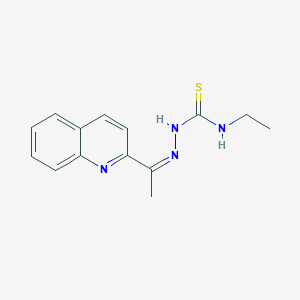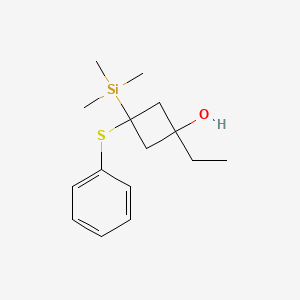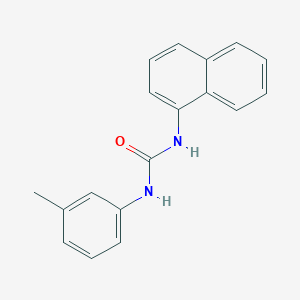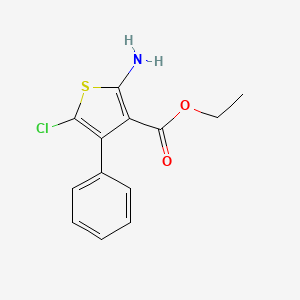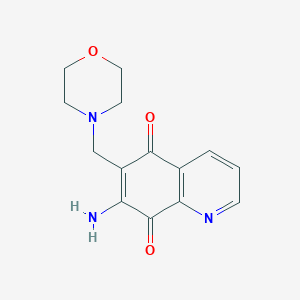
5,8-Quinolinedione, 7-amino-6-(4-morpholinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-6-(morpholinomethyl)quinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-(morpholinomethyl)quinoline-5,8-dione typically involves the reaction of quinoline-5,8-dione with morpholine and an appropriate amine source. The reaction conditions often include the use of aprotic solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
While specific industrial production methods for 7-Amino-6-(morpholinomethyl)quinoline-5,8-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Amino-6-(morpholinomethyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
科学研究应用
7-Amino-6-(morpholinomethyl)quinoline-5,8-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 7-Amino-6-(morpholinomethyl)quinoline-5,8-dione involves its interaction with various molecular targets. The compound can inhibit enzymes involved in cellular processes, leading to the disruption of metabolic pathways. It can also interact with DNA and RNA, affecting gene expression and protein synthesis . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline ring .
相似化合物的比较
Similar Compounds
7-Aminoquinoline-5,8-dione: Lacks the morpholinomethyl group, which can affect its biological activity and solubility.
6-Morpholinomethylquinoline-5,8-dione: Has the morpholinomethyl group at a different position, leading to different chemical and biological properties.
7-Amino-6-(piperidinylmethyl)quinoline-5,8-dione: Contains a piperidine ring instead of morpholine, which can influence its pharmacokinetics and interactions with biological targets.
Uniqueness
7-Amino-6-(morpholinomethyl)quinoline-5,8-dione is unique due to the presence of both an amino group and a morpholinomethyl group on the quinoline ring. This combination of functional groups can enhance its solubility, stability, and biological activity compared to other quinoline derivatives .
属性
CAS 编号 |
61324-56-9 |
|---|---|
分子式 |
C14H15N3O3 |
分子量 |
273.29 g/mol |
IUPAC 名称 |
7-amino-6-(morpholin-4-ylmethyl)quinoline-5,8-dione |
InChI |
InChI=1S/C14H15N3O3/c15-11-10(8-17-4-6-20-7-5-17)13(18)9-2-1-3-16-12(9)14(11)19/h1-3H,4-8,15H2 |
InChI 键 |
BCDHNDLLNVSPBQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


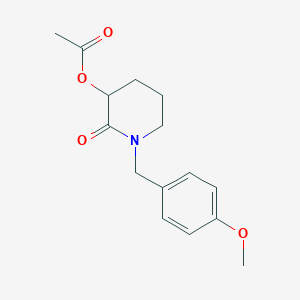
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
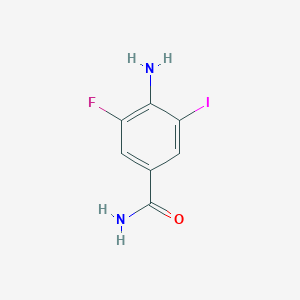
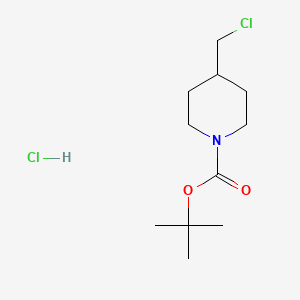

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
